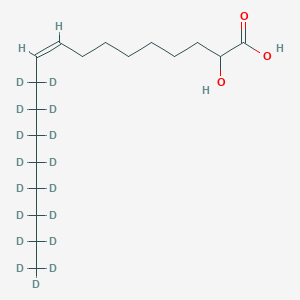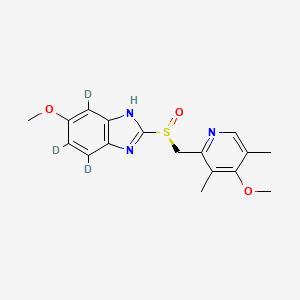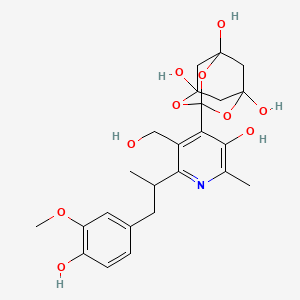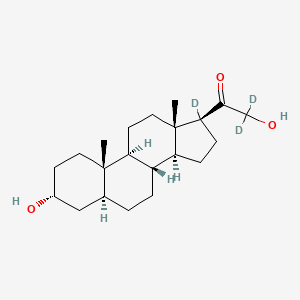
3|A,21-Dihydroxy-5|A-pregnan-20-one-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3|A,21-Dihydroxy-5|A-pregnan-20-one-d3: is a deuterium-labeled derivative of 3|A,21-Dihydroxy-5|A-pregnan-20-one, an endogenous neurosteroid. This compound is known for its role as a positive modulator of gamma-aminobutyric acid A (GABAA) receptors. It enhances neuronal response to low concentrations of gamma-aminobutyric acid at alpha4beta1delta GABAA receptors in vitro .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3|A,21-Dihydroxy-5|A-pregnan-20-one-d3 involves the incorporation of deuterium into the parent compound, 3|A,21-Dihydroxy-5|A-pregnan-20-one. This is typically achieved through a two-step process starting from deoxycorticosterone. The first step involves the reduction of deoxycorticosterone to 5|A-dihydrodeoxycorticosterone using 5|A-reductase. The second step involves the conversion of 5|A-dihydrodeoxycorticosterone to 3|A,21-Dihydroxy-5|A-pregnan-20-one using 3|A-hydroxysteroid oxidoreductase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Deuterium incorporation is achieved using deuterated reagents and solvents under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3|A,21-Dihydroxy-5|A-pregnan-20-one-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products:
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
3|A,21-Dihydroxy-5|A-pregnan-20-one-d3 has several scientific research applications:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its role in modulating GABAA receptors and neuronal excitability.
Medicine: Explored for its potential therapeutic effects in conditions like anxiety, epilepsy, and depression.
Industry: Utilized in the development of neuroactive steroids and related compounds .
Wirkmechanismus
The compound acts as a positive allosteric modulator of GABAA receptors. By binding to these receptors, it enhances the effect of gamma-aminobutyric acid, leading to sustained hyperpolarization and increased chloride influx in neurons. This modulation results in decreased neuronal excitability, contributing to its anxiolytic, anticonvulsant, and sedative properties .
Vergleich Mit ähnlichen Verbindungen
5|A-Pregnane-3|A,21-diol-20-one: Another neurosteroid with similar GABAA receptor modulation properties.
5|A-Dihydrocorticosterone: A related compound with similar physiological effects.
Uniqueness: 3|A,21-Dihydroxy-5|A-pregnan-20-one-d3 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also differentiates it from other similar compounds by providing distinct metabolic and pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
2,2-dideuterio-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1/i12D2,18D |
InChI-Schlüssel |
CYKYBWRSLLXBOW-MKNAHWJESA-N |
Isomerische SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




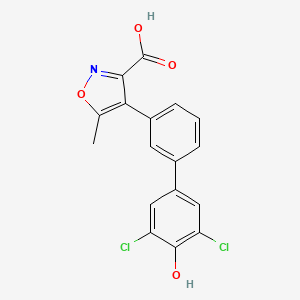
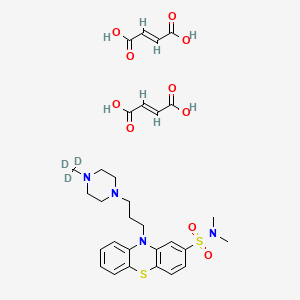
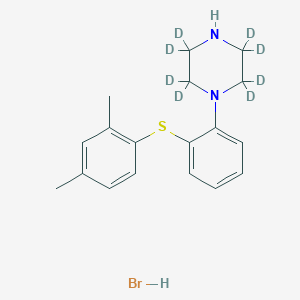
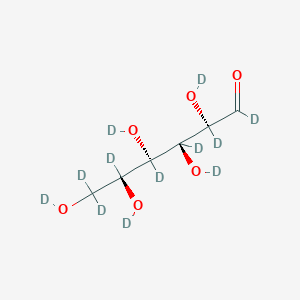
![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
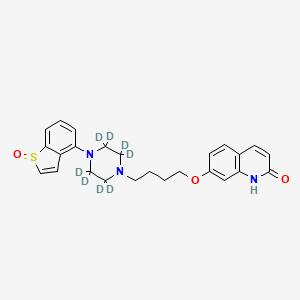
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
